molecular formula C16H17FN2O B13142288 (R)-2-Amino-N-(4-fluorobenzyl)-N-methyl-2-phenylacetamide

(R)-2-Amino-N-(4-fluorobenzyl)-N-methyl-2-phenylacetamide

Cat. No.: B13142288
M. Wt: 272.32 g/mol
InChI Key: MMESQDYAUPPESO-OAHLLOKOSA-N
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Description

®-2-Amino-N-(4-fluorobenzyl)-N-methyl-2-phenylacetamide is a chiral compound with potential applications in medicinal chemistry. It features a fluorobenzyl group, which can influence its biological activity and pharmacokinetic properties. This compound is of interest due to its potential use in drug development and as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-N-(4-fluorobenzyl)-N-methyl-2-phenylacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ®-2-amino-2-phenylacetic acid, 4-fluorobenzyl chloride, and N-methylamine.

    Reaction Steps:

Industrial Production Methods: Industrial production methods for this compound would involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: ®-2-Amino-N-(4-fluorobenzyl)-N-methyl-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions with nucleophiles such as thiols or amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Thiols or amines in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with thiol or amine groups.

Scientific Research Applications

®-2-Amino-N-(4-fluorobenzyl)-N-methyl-2-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-Amino-N-(4-fluorobenzyl)-N-methyl-2-phenylacetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzyl group can enhance binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

    ®-2-Amino-N-benzyl-N-methyl-2-phenylacetamide: Lacks the fluorine atom, which may result in different pharmacokinetic properties.

    ®-2-Amino-N-(4-chlorobenzyl)-N-methyl-2-phenylacetamide: Contains a chlorine atom instead of fluorine, potentially altering its biological activity.

    ®-2-Amino-N-(4-methylbenzyl)-N-methyl-2-phenylacetamide: Features a methyl group instead of fluorine, affecting its chemical reactivity and interactions.

Uniqueness: The presence of the fluorobenzyl group in ®-2-Amino-N-(4-fluorobenzyl)-N-methyl-2-phenylacetamide imparts unique properties, such as increased lipophilicity and potential for enhanced receptor binding affinity, making it a valuable compound for research and development in medicinal chemistry.

Properties

Molecular Formula

C16H17FN2O

Molecular Weight

272.32 g/mol

IUPAC Name

(2R)-2-amino-N-[(4-fluorophenyl)methyl]-N-methyl-2-phenylacetamide

InChI

InChI=1S/C16H17FN2O/c1-19(11-12-7-9-14(17)10-8-12)16(20)15(18)13-5-3-2-4-6-13/h2-10,15H,11,18H2,1H3/t15-/m1/s1

InChI Key

MMESQDYAUPPESO-OAHLLOKOSA-N

Isomeric SMILES

CN(CC1=CC=C(C=C1)F)C(=O)[C@@H](C2=CC=CC=C2)N

Canonical SMILES

CN(CC1=CC=C(C=C1)F)C(=O)C(C2=CC=CC=C2)N

Origin of Product

United States

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